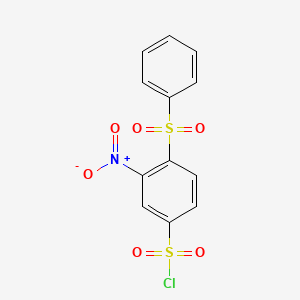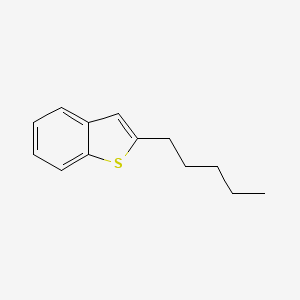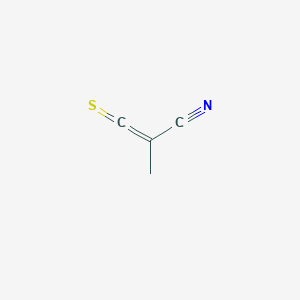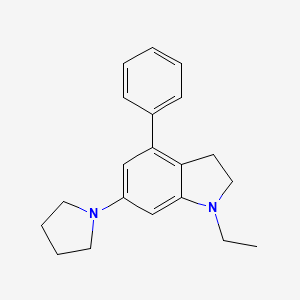![molecular formula C18H13N5O2 B14371581 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine CAS No. 91432-16-5](/img/structure/B14371581.png)
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine typically involves the condensation reaction between 2-methyl-6H-perimidine-6-one and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of corresponding amines from the hydrazone linkage.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The hydrazone linkage can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-[2-(4-aminophenyl)hydrazinylidene]-6H-perimidine: Similar structure but with an amino group instead of a nitro group.
2-Methyl-6-[2-(4-chlorophenyl)hydrazinylidene]-6H-perimidine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Properties
CAS No. |
91432-16-5 |
|---|---|
Molecular Formula |
C18H13N5O2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(2-methyl-1H-perimidin-6-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H13N5O2/c1-11-19-16-4-2-3-14-15(9-10-17(20-11)18(14)16)22-21-12-5-7-13(8-6-12)23(24)25/h2-10H,1H3,(H,19,20) |
InChI Key |
BHXXMJXEAMATJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)

![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)


![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)

